molecular formula C23H25NO6 B13419537 Naloxone-3,14-diacetate

Naloxone-3,14-diacetate

Cat. No.: B13419537
M. Wt: 411.4 g/mol
InChI Key: HXBIBDFSLORHLJ-HGSOSGBHSA-N
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Description

Naloxone-3,14-diacetate: is a derivative of naloxone, an opioid antagonist used to reverse the effects of opioid overdose. This compound is structurally similar to naloxone but has acetyl groups at the 3 and 14 positions, which may alter its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naloxone-3,14-diacetate typically involves the acetylation of naloxone. The process begins with naloxone as the starting material, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 3 and 14 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naloxone-3,14-diacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the 6-keto position.

    Reduction: Reduction reactions can convert the 6-keto group to a hydroxyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Naloxone.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, naloxone-3,14-diacetate is used as a reference compound for studying the structure-activity relationships of opioid antagonists. It helps in understanding how modifications at specific positions affect the overall activity and binding affinity of the molecule.

Biology

In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of opioid antagonists. It serves as a model compound for investigating the metabolism and excretion pathways of acetylated derivatives of naloxone.

Medicine

In medicine, this compound is explored for its potential use in treating opioid overdose. Its modified structure may offer advantages in terms of duration of action and bioavailability compared to naloxone.

Industry

In the pharmaceutical industry, this compound is used in the development of new formulations and delivery systems for opioid antagonists. It helps in optimizing the efficacy and safety profiles of these medications.

Mechanism of Action

Naloxone-3,14-diacetate exerts its effects by competitively inhibiting the µ-opioid receptors in the central nervous system. By binding to these receptors, it prevents opioid agonists from exerting their effects, thereby reversing opioid-induced respiratory depression and other symptoms of overdose. The acetyl groups may influence the compound’s binding affinity and duration of action.

Comparison with Similar Compounds

Similar Compounds

    Naloxone: The parent compound, used widely for opioid overdose reversal.

    Naltrexone: Another opioid antagonist with a longer duration of action.

    Nalmefene: A structurally similar compound with a longer half-life and higher potency.

Uniqueness

Naloxone-3,14-diacetate is unique due to its acetylation at the 3 and 14 positions, which may confer distinct pharmacokinetic properties. This modification can potentially enhance its bioavailability and duration of action compared to naloxone, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-4a-acetyloxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate

InChI

InChI=1S/C23H25NO6/c1-4-10-24-11-9-22-19-15-5-6-17(28-13(2)25)20(19)29-21(22)16(27)7-8-23(22,18(24)12-15)30-14(3)26/h4-6,18,21H,1,7-12H2,2-3H3/t18-,21+,22+,23-/m1/s1

InChI Key

HXBIBDFSLORHLJ-HGSOSGBHSA-N

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)OC(=O)C)C=C1

Origin of Product

United States

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